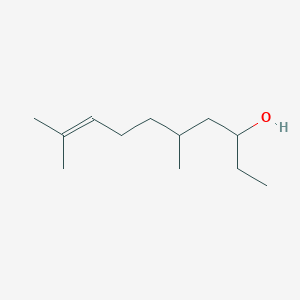

2-Butyloctadecan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyloctadecan-1-ol, also known as 2-Butyl-1-octadecanol or 2-Butyl-1-octadecan-1-ol, is a fatty alcohol with a molecular formula of C18H38O. It is a colorless, odorless, and slightly viscous liquid at room temperature. It is a naturally occurring compound found in many animal and plant sources and is used in a variety of applications. It is a key component of many surfactants, emulsifiers, and lubricants. It is also used as a stabilizer in the manufacture of plastics, as a wetting agent, and as a solvent in the production of cosmetics and pharmaceuticals.

科学研究应用

Thermodynamic Properties and Mixing Behavior

Research by Tamura et al. (2000) explored the mixing behavior of aqueous butan-1-ol, analyzing thermodynamic properties like excess chemical potential, partial molar enthalpy, entropy, and volume, among others. They found that butan-1-ol molecules enhance the hydrogen bond network of water, suggesting potential applications in understanding solvent interactions and designing solvent systems with desired properties (Tamura et al., 2000).

Atmospheric Degradation of Unsaturated Alcohols

A study on the atmospheric degradation pathways of unsaturated alcohols, including 2-butene-1-ol, by Noda et al. (2000) identified various gas-phase products resulting from reactions with nitrate radicals. This research highlights the environmental impact and atmospheric behavior of such compounds, which is crucial for understanding their lifetimes and effects on air quality (Noda et al., 2000).

Liquid-Liquid Phase Equilibrium

Paduszyński et al. (2011) investigated the liquid-liquid phase equilibrium of binary systems including ionic liquids and alcohols such as butan-1-ol. This work is essential for designing and optimizing separation processes, such as those used in chemical manufacturing and environmental remediation (Paduszyński et al., 2011).

Antagonistic Effects on Alcohol Inhibition

Wilkemeyer et al. (2002) identified compounds that can antagonize the inhibition effects of alcohols on L1-mediated cell adhesion, providing insights into potential therapeutic approaches for alcohol-related developmental disorders (Wilkemeyer et al., 2002).

Spectroscopic Analysis and Hydrogen Bonding Dynamics

Research into the hydrogen bonding dynamics of butanols by Czarnecki et al. (2000) used two-dimensional near-infrared correlation spectroscopy, offering valuable information for understanding solvent interactions and designing materials with specific optical properties (Czarnecki et al., 2000).

属性

IUPAC Name |

2-butyloctadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVLYDBPDYDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-1-octadecanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)